Cas no 10164-73-5 (7-((1R,2R,3R,5R)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)heptanoic acid)

7-((1R,2R,3R,5R)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)heptanoic acid is a structurally complex prostaglandin analog characterized by its cyclopentyl core with multiple hydroxyl and alkenyl substituents. The compound’s stereospecific configuration, including the (1R,2R,3R,5R) cyclopentyl backbone and (S,E)-hydroxyoctenyl side chain, ensures high specificity in biological interactions. Its polyhydroxylated structure enhances solubility and potential receptor-binding affinity, making it suitable for research in lipid signaling pathways. The presence of a heptanoic acid tail further contributes to its amphiphilic properties, facilitating membrane interactions. This compound is of interest for studies in inflammation, cellular regulation, and synthetic prostaglandin derivatives due to its well-defined stereochemistry and functional group diversity.
7-((1R,2R,3R,5R)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)heptanoic acid structure
10164-73-5 structure
Product Name:7-((1R,2R,3R,5R)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)heptanoic acid
CAS No:10164-73-5
MF:C20H36O5
MW:356.49684715271
MDL:MFCD00135223
CID:118407
PubChem ID:5283070
Update Time:2025-08-05

7-((1R,2R,3R,5R)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)heptanoic acid Chemical and Physical Properties

Names and Identifiers

    • 7-((1R,2R,3R,5R)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)heptanoic acid
    • 9BETA,11ALPHA,15S-TRIHYDROXY-PROST-13E-EN-1-OIC ACID
    • Prost-13-en-1-oic acid,9,11,15-trihydroxy-, (9b,11a,13E,15S)-
    • Prostaglandin F1β
    • 9R,11R,15S-trihydroxy-13E-prostaenoic acid
    • AC1NR1GJ
    • AK-56570
    • PGF1beta
    • Prostaglandin F1beta
    • Prostaglandin PGE1
    • SureCN3366182
    • 9BETA-PGF1ALPHA
    • DZUXGQBLFALXCR-JQXWHSLNSA-N
    • J-000458
    • SCHEMBL3366182
    • 7-((1R,2R,3R,5R)-3,5-dihydroxy-2-((S,E)-3-hydroxyoct-1-enyl)cyclopentyl)heptanoic acid
    • 10164-73-5
    • SR-01000946447
    • Prost-13-en-1-oic acid, 9,11,15-trihydroxy-, (9beta,11alpha,13E,15S)-
    • LMFA03010069
    • CHEBI:165335
    • 7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
    • HMS3648L11
    • PGF1beta, Prostaglandin F1beta, powder
    • Prostaglandin F1.beta.
    • Prostaglandin F1 beta
    • SR-01000946447-1
    • prostaglandin F1beta, (9beta,11alpha,13E,15S)-isomer
    • A
    • CS-0063251
    • Prostaglandin F1
    • HY-113887
    • MDL: MFCD00135223
    • Inchi: 1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19+/m0/s1
    • InChI Key: DZUXGQBLFALXCR-JQXWHSLNSA-N
    • SMILES: O[C@@H]1C[C@H]([C@H](/C=C/[C@H](CCCCC)O)[C@H]1CCCCCCC(=O)O)O

Computed Properties

  • Exact Mass: 356.25638
  • Monoisotopic Mass: 356.25627424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 13
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 98Ų

Experimental Properties

  • PSA: 97.99

7-((1R,2R,3R,5R)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)heptanoic acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:−20°C

7-((1R,2R,3R,5R)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)heptanoic acid Pricemore >>

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